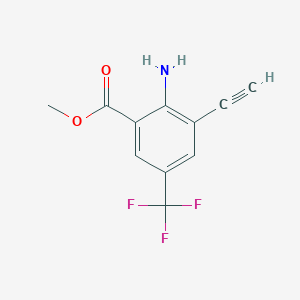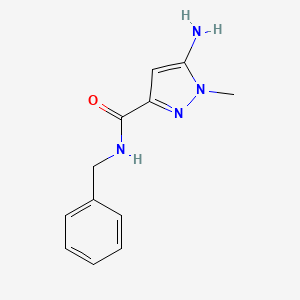
Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate, also known as MTEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTEB is a member of the benzoate family and is commonly used in the synthesis of other chemical compounds.
科学研究应用
Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate is in the field of medicinal chemistry. Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has been found to exhibit potent anticancer activity against various cancer cell lines. It works by inhibiting the growth of cancer cells and inducing apoptosis, which is the programmed cell death of cancer cells. Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has also been found to have potential applications in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用机制
The mechanism of action of Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II and histone deacetylase, which are essential for the growth and survival of cancer cells. Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has also been found to induce the production of ROS in cancer cells, leading to oxidative stress and ultimately cell death. Additionally, Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of using Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate in lab experiments is its potent anticancer activity. It has been found to exhibit activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate is relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also some limitations to using Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate in lab experiments. One of the primary limitations is its potential toxicity. Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments. Additionally, Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate is relatively unstable and may degrade over time, which may affect the results of experiments.
未来方向
There are several future directions for research on Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate. One area of research is the development of new anticancer drugs based on the structure of Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate. Researchers are currently exploring the potential of modifying the structure of Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate to improve its anticancer activity and reduce its toxicity to normal cells.
Another area of research is the investigation of the potential applications of Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Researchers are currently exploring the potential of Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate to inhibit the activity of certain enzymes that are involved in the pathogenesis of these diseases.
Conclusion
Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used in the synthesis of other chemical compounds and has been found to exhibit potent anticancer activity against various cancer cell lines. Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate has also been found to have potential applications in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While there are some limitations to using Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate in lab experiments, its potential applications make it a promising candidate for future research.
合成方法
The synthesis of Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate involves the reaction between 2-amino-3-ethynyl-5-(trifluoromethyl)benzoic acid and methyl iodide. The reaction takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting product is Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate, which is a white crystalline solid.
属性
IUPAC Name |
methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-3-6-4-7(11(12,13)14)5-8(9(6)15)10(16)17-2/h1,4-5H,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGFEDJBSUMEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1N)C#C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-ethynyl-5-(trifluoromethyl)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid](/img/structure/B2854007.png)
![1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2854008.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2854011.png)




![2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2854017.png)


![1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea](/img/structure/B2854022.png)

![N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2854024.png)
